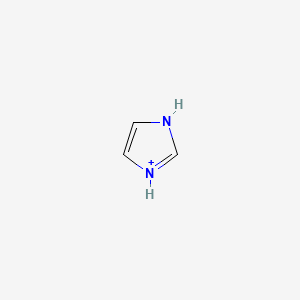

Imidazolium

Overview

Description

Imidazolium refers to the cationic form of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions (1,3-positions) . The protonation of imidazole at one of its nitrogen atoms generates the this compound ion, which is commonly paired with counterions (e.g., chloride, tetrafluoroborate) to form ionic liquids (ILs) or salts . This compound-based compounds are characterized by their high thermal stability, tunable physicochemical properties, and low vapor pressure, making them indispensable in diverse fields:

- Material Science: this compound ILs, such as [Bmim][B(C₆F₅)₄] (1-butyl-3-methylthis compound tetrakis(pentafluorophenyl)borate), are used as solvents or templates in zeolite synthesis due to their weakly coordinating anions and structural versatility .

- Pharmaceuticals: this compound salts serve as intermediates in drug synthesis, such as BRAF/p38α kinase inhibitors, leveraging their ionic nature for enhanced solubility and bioavailability .

- Catalysis: this compound-based ligands, like 1,3-bis(2,6-diisopropylphenyl)this compound chloride, are pivotal in organometallic catalysis due to their strong electron-donating properties .

Scientific Research Applications

Catalytic Applications

Chiral Ionic Liquids as Organocatalysts

Imidazolium-based chiral ionic liquids have been extensively studied for their effectiveness as organocatalysts in asymmetric organic transformations. These ionic liquids facilitate reactions by providing a unique environment that enhances reaction rates and selectivity. For instance, research has demonstrated that this compound ionic liquids can significantly improve yields in various catalytic processes compared to traditional solvents .

Metal Complexes

this compound compounds are also pivotal in the formation of N-heterocyclic carbene (NHC) complexes with transition metals. These complexes are utilized in catalyzing a range of reactions, including cross-coupling and C-H activation reactions. The tunability of this compound salts allows for the design of catalysts with specific properties tailored to particular reactions .

Biological Applications

Toxicity Studies

Recent studies have investigated the biological impact of this compound-based ionic liquids on living cells. Research using atomic force microscopy has shown that these ionic liquids can alter cell morphology and rigidity, indicating potential cytotoxic effects at certain concentrations. Understanding these interactions is crucial for assessing the environmental sustainability of this compound compounds used in industrial applications .

Biosensing

this compound salts have been developed as fluorescent biosensors for detecting G-quadruplex DNA structures. These sensors exploit the unique binding properties of this compound ions to enhance fluorescence signals, making them valuable tools for biological research and diagnostics .

Material Science

Polymers and Coatings

this compound-containing polymers are being explored for their ability to extract metal ions from aqueous solutions and dissolve carbohydrates. These polymers can form polyelectrolyte brushes on surfaces, which have applications in creating functional coatings with enhanced properties such as increased biocompatibility or improved adhesion .

Ionic Liquid Crystals

Bisthis compound salts are being studied for their potential use as ionic liquid crystals, which can exhibit unique thermal and optical properties. This application is particularly relevant in the development of advanced materials for electronic devices .

Medicinal Chemistry

Drug Delivery Systems

this compound compounds are being investigated for their role in drug delivery systems due to their ability to form stable complexes with various therapeutic agents. Their amphiphilic nature allows them to encapsulate drugs effectively, enhancing bioavailability and targeting capabilities .

Antimicrobial Properties

Research has indicated that certain this compound salts possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents. Studies have shown that these compounds can inhibit the growth of various pathogens, highlighting their utility in medical applications .

Summary Table of Applications

Chemical Reactions Analysis

Imidazolium-based Ionic Liquids in Catalysis

This compound-based ionic liquids (ILs) are used in catalytic processes as solvents, supports, or modifiers due to their tunable physical and chemical properties, such as thermal and chemical stability, basicity, and hydrophilicity . The ionic liquid can act as a barrier around the catalyst, modifying its geometric and electronic properties, controlling substrate access, and product release . The properties of the this compound cation, such as hydrophobicity, miscibility, and basicity, can be adjusted by changing the alkyl side chain and anions . Polymeric ionic liquids (PILs) and supported ionic liquid phases (SILP) offer greener catalytic tools for continuous flow conditions and facilitate product separation using methods like decanting, extraction, or external stimuli .

Reactions in the Atmosphere

Imidazoles are found in the atmosphere in both gas and aerosol phases and are involved in the formation of brown carbon aerosols .

Formation: Imidazole can be formed through a series of reactions involving amino alcohols, glyoxal, and ammonium sulfate in tropospheric aqueous aerosols . The formation of imidazole is slow in the aqueous phase . Imidazole derivatives, such as bi-imidazole and oxazole species, can also be formed through reactions involving imidazole-2-carboxaldehyde, glyoxal, and other intermediates .

Oxidation: Imidazole undergoes oxidation reactions with hydroxyl radicals (- OH), nitrate radicals, and ozone (O3) in the atmosphere . The reaction of imidazole with hydroxyl radicals is initiated by OH-addition to position C5, forming the 5-hydroxyimidazolyl radical adduct . This adduct reacts with oxygen (O2) and nitric oxide (NO), leading to various products, including 4H-imidazol-4-ol and N,N′-diformylformamidine . Ozone can attack a double bond of imidazole or abstract hydrogen atoms, leading to ring cleavage and the formation of products such as formamide and formic acid .

Use as Dispersants

This compound-based ionic liquids with long alkyl chains act as surface-active molecules and can be used as dispersants for asphaltene in crude oil . The ionic liquids can be synthesized by reacting 2-ethylimidazole with 1-bromhexane, followed by refluxing with 4-acetophenone derivatives .

Reactions with Solvated Electrons

Alkylated this compound cations react with solvated electrons in ionic liquids . The alkylation of this compound has a small effect on the reaction rate with solvated electrons .

Decomposition

This compound-based ionic liquids can undergo decomposition, particularly at the C2 position of the cation, leading to loss of aromaticity and the formation of radicals, dimers, or cage-like structures .

Acidity

The hydrogen at the C2 position on this compound rings is acidic and can undergo a H/D exchange reaction in D2O .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing imidazolium salts, and how do reaction conditions influence yield?

this compound salts are typically synthesized via alkylation or metathesis reactions. For example, chloride-based this compound salts can be prepared by refluxing (3-chloropropyl)trimethoxysilane with 1-methylimidazole under inert conditions, yielding ~78% after purification . Key parameters include temperature (e.g., 78°C for optimal alkylation), solvent choice, and stoichiometric ratios. Characterization via H-NMR (e.g., δ 7.4–9.0 ppm for this compound protons) and elemental analysis is critical to confirm purity .

Q. How can researchers characterize hydrogen-bonding interactions in this compound-based ionic liquids?

X-ray crystallography and NMR spectroscopy are primary tools. Crystallographic surveys classify syn/anti hydrogen-bond orientations between this compound cations and carboxylate anions, with bond lengths (O–N: 2.6–3.0 Å) correlating to proton affinity and pKa differences. H-NMR chemical shifts (e.g., downfield shifts for C2-H protons) indicate hydrogen-bond strength .

Q. What are the common applications of this compound ionic liquids in catalysis?

this compound salts serve as solvents/catalysts in transition metal catalysis (e.g., Heck coupling) due to their low volatility and tunable polarity. Biphasic systems enable easy catalyst recovery, while functionalized variants (e.g., sulfopropyl groups) enhance stability in electrochemical CO reduction to ethanol .

Advanced Research Questions

Q. How can conflicting data on this compound catalytic activity be resolved in CO2_22 electroreduction studies?

Contradictions often arise from variations in electrode composition, electrolyte pH, or this compound substituents. Systematic studies should control for:

- Electrode material : Pt vs. Cu impacts product selectivity (e.g., ethanol vs. methane).

- Substituent effects : Electron-withdrawing groups (e.g., –CF) increase cation acidity, altering intermediate adsorption.

- Operando techniques : Use in-situ FTIR or Raman spectroscopy to track intermediate species .

Q. What strategies optimize this compound ligand design for enantioselective catalysis?

Steric and electronic tuning of N-substituents is critical. For example:

- Bulky groups (e.g., xylylene linkers) enforce rigid coordination geometries, improving enantioselectivity.

- Chiral anions (e.g., [B(CF)]) influence ion-pairing dynamics, affecting transition-state stabilization. Computational modeling (DFT) can predict ligand-metal binding energies and guide synthesis .

Q. How do this compound hydrogen-bonding networks impact enzyme-mimetic catalysis?

this compound-benzoate couples mimic histidine-carboxylate motifs in serine hydrolases. Syn-oriented hydrogen bonds (O–N < 2.8 Å) enhance proton transfer efficiency, while anti-orientations reduce catalytic turnover. Adjusting substituents (e.g., methyl vs. vinyl) modulates pKa and lone-pair directionality .

Q. What experimental approaches address purification challenges in bis(this compound) salt synthesis?

Traditional recrystallization may fail for salts with low solubility. Alternatives include:

- Flash chromatography : Use silica gel with polar solvents (e.g., MeOH/CHCl) to separate by polarity.

- Ion-exchange resins : Replace counterions (e.g., Cl → PF) to improve crystallinity.

- High-vacuum drying : Remove residual solvents for hygroscopic salts .

Q. Methodological Best Practices

- Data Validation : Cross-reference NMR (e.g., H, C) with mass spectrometry to confirm molecular integrity .

- Electrochemical Testing : Report Faradaic efficiency, current density, and stability metrics (e.g., ≥20 cycles) for catalytic studies .

- Ethical Compliance : Adhere to safety protocols for handling hygroscopic or reactive this compound derivatives (e.g., inert-atmosphere gloveboxes) .

Comparison with Similar Compounds

Imidazolium vs. Imidazole

Key Insight : this compound’s ionic nature enhances its utility in green chemistry (e.g., ILs), whereas neutral imidazole is preferred for direct biological activity .

This compound vs. Pyridinium/Quinolinium Salts

Key Insight: this compound’s smaller ring size and dual nitrogen sites provide stronger coordination and thermal resilience compared to pyridinium/quinolinium analogs .

Substituted this compound Derivatives

Substituents on the this compound ring significantly alter properties:

Key Insight : Bulky substituents (e.g., aryl groups) increase steric hindrance, enhancing catalytic activity, while alkyl chains reduce melting points for IL applications .

Preparation Methods

Traditional Quaternization of Imidazole Derivatives

The most straightforward method for synthesizing imidazolium salts involves the quaternization of imidazole or its derivatives with alkyl halides. For example, 1-methylimidazole reacts with alkyl bromides or chlorides in solvent-free or polar aprotic media to form 1-alkyl-3-methylthis compound halides. A study demonstrated that heating 1-methylimidazole with 1-bromoethane at 170°C for 11 minutes in a microwave system yielded 1-ethyl-3-methylthis compound bromide with >90% conversion . Similarly, N-methylimidazole and α,α′-dibromo-m-xylene reacted in dimethylformamide (DMF) at room temperature to produce bis-imidazolium salts, precursors for macrocyclic compounds .

Key parameters influencing quaternization efficiency include:

-

Molar ratio : A 1:1.3 ratio of imidazole to alkyl halide minimizes unreacted starting materials .

-

Temperature : Microwave-assisted reactions achieve completion within minutes at 170°C, whereas conventional heating requires hours .

-

Solvent selection : Polar solvents like DMF accelerate reactivity, but solvent-free conditions reduce purification steps .

Mechanochemical Synthesis for Solvent-Free this compound Salts

Mechanochemistry has emerged as a green alternative to traditional solution-phase synthesis. Grinding imidazole derivatives with alkyl halides and bases like KOH or NaOH in ball mills produces this compound salts with high purity. For instance, grinding 1-benzylimidazole with benzyl chloride and KOH at 800 rpm for 45 minutes yielded 1,3-dibenzylthis compound chloride with 60% conversion . This method eliminates solvent waste and enhances reaction rates due to intensified mechanical energy input.

Table 1 : Optimization of Mechanochemical Conditions for this compound Synthesis

| Base | Equivalents | Grinding Time (min) | Yield (%) |

|---|---|---|---|

| NaOH | 1.6 | 45 | 43 |

| KOH | 2.0 | 45 | 76 |

| Na₂CO₃ | 1.0 | 180 | 14 |

Microwave-Assisted Alkylation for Rapid Synthesis

Microwave irradiation significantly reduces reaction times for this compound salts. A protocol using 1-methylimidazole and iodomethane in a sealed vessel at 170°C for 1 minute produced 1,3-dimethylthis compound iodide with near-quantitative yield . The microwave’s uniform heating prevents thermal degradation, making it ideal for thermally sensitive reactants.

Advantages over conventional methods :

-

Energy efficiency : Reactions complete in minutes versus hours.

-

Scalability : Milligram to gram-scale synthesis is feasible with consistent yields .

Purification Techniques for Halide-Free this compound Salts

Halide contamination remains a critical challenge in this compound synthesis. A patent describes a distillation-based purification method:

-

React 1,3-substituted this compound halides with strong bases (e.g., NaH) to generate imidazol-2-ylidenes .

-

Distill the carbene intermediate and condense it into a receiver containing a protic acid (e.g., HBF₄).

-

Isolate the purified This compound tetrafluoroborate with halide content <5 ppm .

This approach ensures high-purity ionic liquids, essential for electrochemical applications where halide impurities degrade performance.

Synthesis of Energetic this compound Ionic Liquids

This compound-based energetic ionic liquids (EILs) combine high energy density with low volatility. A 2017 study synthesized nitrooxyethyl-functionalized EILs via:

-

Quaternization : N-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylthis compound chloride .

-

Nitration : Reaction with nitric acid to introduce nitrooxy groups.

-

Metathesis : Anion exchange with sodium dicyanamide to yield 1-(2-nitrooxyethyl)-3-methylthis compound dicyanamide .

Table 2 : Thermal Properties of Selected EILs

| Compound | Tg (°C) | Tm (°C) | Td (°C) |

|---|---|---|---|

| 2a | -12 | 85 | 220 |

| 3e | -45 | 72 | 185 |

| 4b | -77 | 64 | 170 |

These EILs exhibit glass transition temperatures (Tg) as low as -77°C and decomposition temperatures (Td) exceeding 165°C, making them suitable for aerospace propellants .

Stepwise Macrocyclization for Tetra-Imidazolium Macrocycles

Complex this compound macrocycles are synthesized via sequential alkylation. For example:

-

React 2-methylimidazole with α,α′-dibromo-m-xylene in DMF to form a bis-imidazolium intermediate.

-

Treat the intermediate with 1,2-bis(bromomethyl)benzene under high dilution to cyclize into tetra-imidazolium macrocycle 9·Br .

Key considerations :

-

High dilution : Prevents oligomerization by favoring intramolecular cyclization.

-

Counterion exchange : Replacing bromide with PF₆⁻ enhances solubility in organic solvents .

Supported Ionic Liquid Synthesis on Magnetic Nanoparticles

Heterogenizing this compound salts on magnetic supports facilitates catalyst recovery. A 2020 study immobilized 1-methylthis compound on Fe₃O₄@SiO₂ nanoparticles via:

-

Functionalize silica-coated magnetite with epichlorohydrin .

This nanocatalyst achieved 92% yield in trisubstituted imidazole synthesis and was reused five times without significant activity loss .

Properties

Molecular Formula |

C3H5N2+ |

|---|---|

Molecular Weight |

69.09 g/mol |

IUPAC Name |

1H-imidazol-3-ium |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/p+1 |

InChI Key |

RAXXELZNTBOGNW-UHFFFAOYSA-O |

SMILES |

C1=C[NH+]=CN1 |

Canonical SMILES |

C1=C[NH+]=CN1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.